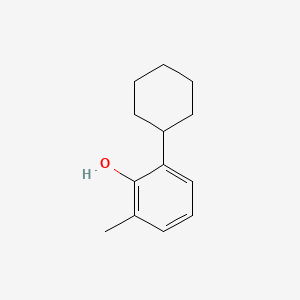

2-Cyclohexyl-6-methylphenol

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

4855-68-9 |

|---|---|

Formule moléculaire |

C13H18O |

Poids moléculaire |

190.28 g/mol |

Nom IUPAC |

2-cyclohexyl-6-methylphenol |

InChI |

InChI=1S/C13H18O/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h5-6,9,11,14H,2-4,7-8H2,1H3 |

Clé InChI |

YCUALLYXPZGZFN-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=CC=C1)C2CCCCC2)O |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Cyclohexyl 6 Methylphenol

Direct Synthesis Approaches to 2-Cyclohexyl-6-methylphenol

The most common route for the synthesis of this compound involves the direct alkylation of cresols. This approach is favored for its efficiency and is the subject of extensive research to optimize yield and selectivity.

Alkylation Reactions of Cresols with Cyclohexene (B86901) or Cyclohexanol (B46403)

The reaction of o-cresol (B1677501) or p-cresol (B1678582) with an alkylating agent such as cyclohexene or cyclohexanol is a primary method for producing this compound. The choice of starting cresol (B1669610) isomer dictates the position of the methyl group on the final product's phenolic ring.

The regioselectivity of the alkylation reaction, which determines the position of the cyclohexyl group on the cresol ring, is heavily influenced by the catalyst used. Various acid catalysts are employed to direct the alkylation to the desired ortho position relative to the hydroxyl group.

Studies have shown that catalysts like aluminum cresolates promote ortho-alkylation. For instance, the reaction of o-, m-, and p-cresols with cyclohexene in the presence of the corresponding aluminum cresolates at temperatures between 170-220°C results in a predominance of ortho-alkylation products with yields of 75-85%. researchgate.netosti.gov Specifically, the reaction of o-cresol with cyclohexene using aluminum 2-methylphenoxide as a catalyst selectively produces this compound. kyoto-u.ac.jp

Other acid catalysts, such as perchloric acid and p-toluenesulphonic acid, have also been investigated. scispace.comresearchgate.net The alkylation of p-cresol with cyclohexene using perchloric acid can yield 2-cyclohexyl-4-methylphenol (B72701) with high efficiency, reaching up to 95.4% under optimized conditions. researchgate.netscispace.com Similarly, p-toluenesulphonic acid has been used as a catalyst for the cycloalkylation of isomeric cresols with cyclohexene, also resulting in high yields of cyclohexyl cresols. researchgate.net The reaction conditions, including temperature, molar ratio of reactants, and catalyst concentration, are crucial for maximizing the yield of the desired product.

| Catalyst | Starting Cresol | Alkylating Agent | Major Product | Yield | Reference |

| Aluminum 2-methylphenoxide | o-Cresol | Cyclohexene | This compound | High | kyoto-u.ac.jp |

| Aluminum cresolates | o-, m-, p-Cresols | Cyclohexene | Ortho-alkylation products | 75-85% | researchgate.netosti.gov |

| Perchloric acid | p-Cresol | Cyclohexene | 2-Cyclohexyl-4-methylphenol | up to 95.4% | researchgate.netscispace.com |

| p-Toluenesulphonic acid | Isomeric cresols | Cyclohexene | Cyclohexyl cresols | High | researchgate.net |

A common challenge in the synthesis of this compound is the co-formation of other isomers, such as 4-cyclohexyl-2-methylphenol (B85968) when starting with o-cresol. kyoto-u.ac.jp The separation of these isomers is essential to obtain a pure product.

Fractional distillation is a common technique used to separate isomeric cyclohexylphenols based on their different boiling points. google.com For instance, in a mixture of ortho- and para-cyclohexylphenols, fractional distillation can be employed to remove most of the ortho-isomer. google.com Crystallization is another effective method. For example, p-cyclohexyl-o-cresol can be isolated from a mixture of cyclohexylcresol isomers by crystallization from a solvent like solvent naphtha. google.com Advanced techniques such as ion mobility spectrometry are also being explored for the separation of isomeric compounds. masatech.eurotachrom.comrsc.orglcms.cz

Multi-step Reaction Sequences for Phenol (B47542) Derivatization

While direct alkylation is the most prominent method, multi-step sequences starting from phenol can also be envisioned. This could involve an initial alkylation to introduce the methyl group, followed by cyclohexylation. However, the direct alkylation of the appropriately substituted cresol is generally more straightforward and efficient.

Preparation of Derivatives Utilizing this compound as a Precursor

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly bisphenolic antioxidants.

Condensation Reactions to Form Methylenebisphenols (e.g., 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol))

A key application of 2-cyclohexyl-4-methylphenol (the isomer of this compound) is its use as a precursor in the synthesis of 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol), a potent antioxidant. google.com This transformation is achieved through a condensation reaction with a formaldehyde (B43269) source.

The reaction typically involves treating 2-cyclohexyl-4-methylphenol with a formaldehyde aqueous solution in the presence of an acid catalyst and water as a solvent. google.com This method is considered a cleaner production route as it avoids organic solvents and utilizes an inexpensive formaldehyde source. google.com The reaction temperature is generally maintained between 50-80°C. google.com A patent describes a process where 2-cyclohexyl-p-cresol is reacted with a 40% formaldehyde aqueous solution at 90°C in the presence of concentrated sulfuric acid to produce the target methylenebisphenol. google.com Another approach involves the reaction of 2,4-dialkylphenols with acetals, such as methylal, in the presence of an acid catalyst like sulfuric acid, to yield 2,2'-methylenebis(4,6-dialkylphenols) with high yields. google.com For example, reacting 93g of 4-methyl-2-cyclohexylphenol with 220 ml of methylal and 3 g of concentrated sulfuric acid at 85°-95° C for 2 hours resulted in a 90% yield of 2,2'-methylenebis(4-methyl-6-cyclohexylphenol). google.com

| Precursor | Reagent | Catalyst | Product | Yield | Reference |

| 2-Cyclohexyl-p-cresol | 40% Formaldehyde solution | Concentrated Sulfuric Acid | 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol) | 32.0% (after recrystallization) | google.com |

| 2-Cyclohexyl-p-cresol | 35% Formaldehyde solution | Dodecylbenzenesulfonic acid, Sulfuric acid | 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol) | 95.8% (after recrystallization) | google.com |

| 4-Methyl-2-cyclohexylphenol | Methylal | Concentrated Sulfuric Acid | 2,2'-Methylenebis(4-methyl-6-cyclohexylphenol) | 90% | google.com |

Formation of Hydrazides and Hydrazones from Derived Compounds

Hydrazides and hydrazones are classes of organic compounds with significant applications, often synthesized from phenolic precursors. imedpub.commdpi.com For compounds related to this compound, a multi-step process is employed. A common starting point is the creation of a larger, derived molecule, such as 6,6'-methylenebis(2-cyclohexyl-4-methylphenol), which is synthesized from 2-cyclohexyl-p-cresol and formaldehyde. imedpub.comgoogle.com

This methylene-bridged dimer can then be further functionalized. One pathway involves carboxymethylation to produce ester derivatives. imedpub.com For example, the reaction of 6,6'-methylenebis(2-cyclohexyl-4-methylphenol) can yield both mono- and dicarboxymethylated products. imedpub.com

These ester intermediates are then converted to the corresponding hydrazides through hydrazinolysis, a reaction with hydrazine (B178648) hydrate. imedpub.comresearchgate.net The resulting acyl hydrazides, which incorporate the bulky bis-phenolic structure, are key intermediates. imedpub.com

Finally, these hydrazides are reacted with various aldehydes in a condensation reaction to form the target hydrazones, also known as Schiff bases. imedpub.com This step typically involves heating the hydrazide and an appropriate aldehyde in a solvent like ethanol, often with a few drops of acetic acid as a catalyst. imedpub.com The resulting hydrazones are of interest as precursors for synthesizing heterocyclic compounds. imedpub.com

Table: Synthesis of Hydrazones from a 2-Cyclohexyl-4-methylphenol Derivative

| Step | Reactants | Product | Key Process | Reference |

| 1 | 2-Cyclohexyl-p-cresol, Formaldehyde | 6,6'-Methylenebis(2-cyclohexyl-4-methylphenol) | Condensation | imedpub.com, google.com |

| 2 | 6,6'-Methylenebis(2-cyclohexyl-4-methylphenol) | Carboxymethylated ester derivative | Carboxymethylation | imedpub.com |

| 3 | Ester derivative, Hydrazine hydrate | Acyl hydrazide derivative | Hydrazinolysis | imedpub.com |

| 4 | Acyl hydrazide derivative, Aldehyde | Hydrazone (Schiff base) | Condensation | imedpub.com |

Catalytic Hydrogenation and Amination to Cyclohexylamines (Contextual for Related Phenols)

The conversion of phenols to cyclohexylamines is a valuable transformation, yielding important industrial intermediates. lookchem.com This process involves a tandem catalytic hydrogenation of the aromatic ring and reductive amination of the resulting cyclohexanone/cyclohexanol intermediate. google.comkuleuven.be While specific data for this compound is not detailed, the process is well-documented for structurally related 2,6-dialkylphenols.

The process converts 2,6-dialkylphenols, such as 2,6-dimethylphenol (B121312) and 2-ethyl-6-methylphenol (B167550), into their corresponding 2,6-dialkylcyclohexylamines. google.com This is typically achieved by passing the phenol over a hydrogen-transfer catalyst bed in the presence of ammonia (B1221849) at elevated temperatures and pressures. google.com Catalysts for this conversion often feature a noble metal on a support. A palladium-on-carbon (Pd/C) catalyst has been shown to be effective, with one process for 2-ethyl-6-methylphenol reporting a conversion of 99.9% and a selectivity of 96.5% to the desired cyclohexylamine. google.com

Rhodium-on-carbon (Rh/C) has also been identified as a remarkably active and selective catalyst for the direct conversion of various phenols to primary cyclohexylamines. lookchem.com Studies on cresol isomers showed conversions to the corresponding methylcyclohexylamines in yields of 54% to 66%. lookchem.com The reaction conditions, including the choice of solvent, play a crucial role; isopropanol (B130326) has been noted as an outstanding solvent for this transformation. lookchem.com

Table: Catalysts and Conditions for Phenol to Cyclohexylamine Conversion

| Phenol Substrate | Catalyst | Temperature (°C) | Key Conditions | Product | Reference |

| 2-Ethyl-6-methylphenol | 0.5% Pd/Carbon | 200 | 225 PSIG, NH₃:H₂:Phenol ratio 15:15:1 | 2-Ethyl-6-methylcyclohexylamine | google.com |

| 2,6-Dimethylphenol | - | - | Hydrogen-transfer catalyst, NH₃, elevated T & P | 2,6-Dimethylcyclohexylamine | google.com |

| Cresol Isomers | 5 mol% Rh/Carbon | 140 | 16 bar H₂, 16 h, Isopropanol | Methylcyclohexylamines | lookchem.com |

| Phenol | Rh/Carbon | 140 | 6 bar H₂, 6 h, Isopropanol, NH₃ | Cyclohexylamine | lookchem.com |

Chemical Reactivity and Mechanistic Studies of 2 Cyclohexyl 6 Methylphenol

Oxidation Pathways and Products

The oxidation of 2-Cyclohexyl-6-methylphenol can proceed through several pathways, largely dictated by the oxidizing agent and reaction conditions. The presence of the electron-donating hydroxyl group makes the aromatic ring susceptible to oxidation.

The oxidation of phenols is a common method for the synthesis of quinones, and this compound is no exception. chem-soc.si The oxidation primarily targets the positions ortho and para to the hydroxyl group. For this compound, this can lead to the formation of an o-quinone derivative.

The reaction can be carried out using various oxidizing agents. For instance, reagents like hydrogen peroxide in the presence of a cobalt(II) acetate (B1210297) catalyst are effective for the oxidation of phenols to their corresponding quinones. chem-soc.si Other systems, such as chlorine dioxide and Dess-Martin periodinane (DMP), are also known to oxidize phenols, including sterically hindered ones, to quinones. researchgate.netresearchgate.net The oxidation of this compound with such reagents would yield 2-cyclohexyl-6-methyl-1,2-benzoquinone.

Furthermore, the oxidation of phenols with alkyl groups at the ortho and para positions can lead to the formation of quinone methides. nih.govmdpi.com In a related compound, 4-methylphenol derivatives with ortho-alkyl substituents undergo enzymatic oxidation by cytochrome P450 to form p-quinone methides. nih.gov While this compound lacks a para-methyl group, its structural motifs are relevant to this class of reactions.

Table 1: Oxidizing Agents for Phenol (B47542) to Quinone Conversion

| Oxidizing Agent/System | Product Type | Reference |

|---|---|---|

| Hydrogen Peroxide / Cobalt(II) Acetate | p-Benzoquinones | chem-soc.si |

| Chlorine Dioxide | Quinones and chlorinated products | researchgate.net |

| Dess-Martin Periodinane (DMP) | o-Quinones | researchgate.net |

| Cytochrome P450 (on p-methylphenols) | p-Quinone Methides | nih.gov |

This table is interactive. Click on the headers to sort.

This compound is classified as a hindered phenol, a category of compounds renowned for their antioxidant properties. vinatiorganics.com This activity stems from their ability to act as radical scavengers, a process often studied in non-biological systems using assays with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH•). researchgate.netresearchgate.net

The primary mechanism for radical scavenging by hindered phenols is Hydrogen Atom Transfer (HAT). nih.govnih.gov In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. This generates a stable phenoxyl radical, which is resonance-stabilized by the aromatic ring. The steric hindrance provided by the ortho-substituents (the cyclohexyl and methyl groups) enhances the stability of this phenoxyl radical by preventing it from participating in further unwanted reactions. vinatiorganics.com

A secondary mechanism that can occur, often in parallel with HAT, is Single Electron Transfer (SET). nih.govnih.gov In the SET pathway, the phenol donates an electron to the radical, forming a radical cation. The efficiency of HAT versus SET can be influenced by factors such as the solvent polarity and the structure of the phenol. nih.gov

The effectiveness of a phenolic antioxidant is influenced by several structural factors. researchgate.net

Table 2: Factors Influencing Radical Scavenging Activity of Phenolic Compounds

| Factor | Description | Influence on this compound | Reference |

|---|---|---|---|

| Phenoxyl Radical Stability | The stability of the radical formed after H-atom donation. More stable radicals mean a more effective antioxidant. | The cyclohexyl and methyl groups provide steric hindrance, stabilizing the resulting radical. | vinatiorganics.comresearchgate.net |

| Steric Hindrance | Bulky groups around the -OH group protect the resulting phenoxyl radical and can tune reactivity. | The ortho-cyclohexyl and ortho-methyl groups provide significant steric hindrance. | vinatiorganics.com |

| Electron-Donating Groups | Substituents that donate electron density to the aromatic ring can stabilize the phenoxyl radical. | The cyclohexyl and methyl groups are weak electron-donating groups, contributing to stability. | researchgate.net |

| Intramolecular Hydrogen Bonding | Can affect the bond dissociation energy (BDE) of the O-H bond. | Not a primary factor for this monomeric phenol. | ustc.edu.cn |

This table is interactive. Click on the headers to sort.

Reduction Reactions to Cyclohexylmethylphenol Derivatives

The reduction of this compound can target the aromatic ring, leading to cyclohexylmethylcyclohexanol derivatives. This transformation is typically achieved through catalytic hydrogenation, a process that reduces the benzene (B151609) ring to a cyclohexane (B81311) ring. google.com

This reaction involves treating the phenol with hydrogen gas (H₂) at high pressure and temperature in the presence of a metal catalyst. Common catalysts for this type of aromatic ring hydrogenation include rhodium (Rh), ruthenium (Ru), and palladium (Pd) on a carbon support. google.com The reaction converts the phenolic ring into a cyclohexanol (B46403) ring. The final product of the complete reduction of the aromatic system in this compound is 2-cyclohexyl-6-methylcyclohexanol .

In some cases, the process can be combined with amination. For instance, the catalytic hydrogenation of similar 2,6-dialkylphenols in the presence of ammonia (B1221849) can yield the corresponding dialkylcyclohexylamines. google.com

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound can undergo substitution reactions, but the feasibility and outcome are highly dependent on whether the attacking species is an electrophile or a nucleophile.

Electrophilic Substitution: Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. dalalinstitute.com The regioselectivity of this reaction is governed by the existing substituents. In this compound, the hydroxyl (-OH) group is a powerful activating, ortho, para-directing group. The alkyl substituents (cyclohexyl and methyl) are also activating and ortho, para-directing, albeit much weaker. dalalinstitute.commasterorganicchemistry.com

The positions ortho to the hydroxyl group are C2 and C6, which are already occupied by the cyclohexyl and methyl groups, respectively. Therefore, electrophilic attack is strongly directed to the C4 position, which is para to the hydroxyl group and meta to the two alkyl groups. Substitution at the C4 position is favored due to the powerful resonance stabilization provided by the hydroxyl group's lone pairs to the intermediate carbocation (arenium ion). libretexts.org

Nucleophilic Substitution: Nucleophilic aromatic substitution, where a nucleophile replaces a substituent on the ring, is generally not feasible for this compound under standard conditions. libretexts.org Such reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) in the ortho and/or para positions to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. biosynth.com

Since this compound contains only electron-donating groups (-OH, -cyclohexyl, -CH₃), its ring is considered electron-rich and is deactivated towards nucleophilic attack. It lacks the necessary features to stabilize the anionic intermediate required for the reaction to proceed. libretexts.org

Mechanisms of Phenolic Compound Polymerization (e.g., Oxidative Polymerization)

Phenolic compounds can undergo polymerization through oxidative coupling reactions, often catalyzed by transition metal complexes (like copper-amine systems) or enzymes. wikipedia.orgnih.gov This process is fundamental to the synthesis of poly(phenylene oxide) (PPO) resins.

The mechanism begins with the one-electron oxidation of the phenol to a phenoxy radical by the catalyst. wikipedia.org For this compound, the resulting phenoxyl radical can then couple with another radical or another phenol monomer. Since there is a vacant ortho position (C6 is substituted, but C2 is relative to the methyl group) and a vacant para position, coupling can occur at these sites, leading to either C-C or C-O bond formation. wikipedia.orgresearchgate.net

Unlike the polymerization of 2,6-disubstituted phenols which selectively forms linear poly(1,4-phenylene oxide), the polymerization of phenols with only one ortho substituent, like this compound, can be less regioselective. researchgate.net This can lead to branched structures or a mixture of C-C and C-O linkages. nih.gov Challenges in controlling the regioselectivity arise because there are multiple reactive sites on the monomer. nih.govnih.gov The formation of C-C coupled dimers is a common initial step; for example, two molecules of this compound can be linked by a methylene (B1212753) bridge to form 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol), a known antioxidant dimer. nih.govchemicalbook.comalfachemic.com

Advanced Spectroscopic Characterization Techniques for 2 Cyclohexyl 6 Methylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 2-cyclohexyl-6-methylphenol provides valuable information about the different proton environments in the molecule. The aromatic protons typically appear as multiplets in the downfield region due to the deshielding effect of the benzene (B151609) ring. The phenolic hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The protons of the cyclohexyl group and the methyl group resonate in the upfield region.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.6 - 7.1 | m |

| Phenolic-OH | 4.5 - 5.5 | br s |

| Cyclohexyl-H (methine) | 2.8 - 3.2 | m |

| Cyclohexyl-H (methylene) | 1.1 - 1.9 | m |

Note: 's' denotes a singlet, 'm' a multiplet, and 'br s' a broad singlet. The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The number of distinct signals in the spectrum corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms are influenced by their local electronic environment. Aromatic carbons appear in the range of 115-160 ppm, while the aliphatic carbons of the cyclohexyl and methyl groups resonate at higher field (lower ppm values). google.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-OH (C1) | 150 - 156 |

| C-Cyclohexyl (C2) | 130 - 135 |

| Aromatic C-H (C3) | 126 - 130 |

| Aromatic C-H (C4) | 115 - 120 |

| Aromatic C-H (C5) | 128 - 132 |

| C-Methyl (C6) | 120 - 125 |

| Cyclohexyl C-methine | 35 - 40 |

| Cyclohexyl C-methylene | 25 - 30 |

Note: The chemical shifts are approximate and based on typical values for similar structures.

Two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules like derivatives of this compound. science.govyoutube.comscience.gov

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. youtube.comgithub.io It is instrumental in identifying adjacent protons within the cyclohexyl ring and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. youtube.comgithub.iohmdb.ca It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range couplings between protons and carbons over two or three bonds. science.govyoutube.comscience.gov It is particularly useful for connecting different structural fragments of the molecule, such as linking the cyclohexyl and methyl groups to the specific carbons on the phenol (B47542) ring. For instance, an HMBC correlation between the methyl protons and the aromatic carbon at position 6 would confirm the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. ksu.edu.safaccts.de These two methods are often complementary.

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to its specific functional groups and structural features. researchgate.net

O-H Stretch : A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretches : Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl and methyl groups are observed just below 3000 cm⁻¹.

C=C Aromatic Stretches : These vibrations typically give rise to several bands in the 1450-1600 cm⁻¹ region of both IR and Raman spectra.

C-O Stretch : The stretching vibration of the phenolic C-O bond is usually found in the 1200-1260 cm⁻¹ range in the IR spectrum.

Ring Vibrations : The cyclohexyl ring will have characteristic bending and rocking vibrations at lower frequencies.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|

| Phenolic O-H Stretch | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals (typically π orbitals of the benzene ring) to higher energy orbitals (π* orbitals). The presence of the hydroxyl, cyclohexyl, and methyl substituents on the phenol ring influences the energy of these transitions and thus the wavelength of maximum absorption (λ_max). The UV-Vis spectrum of phenolic compounds typically shows one or more absorption bands in the range of 250-300 nm. nih.govacs.org

Electronic Transitions and Chromophore Analysis

The electronic absorption spectra of phenolic compounds, including this compound, are characterized by transitions within the aromatic ring. The phenol group acts as a chromophore, a part of the molecule responsible for its color by absorbing light in the ultraviolet or visible region. The electronic transitions are primarily of the π → π* type, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the benzene ring.

In derivatives of this compound, such as those incorporating a thiosemicarbazone moiety, the electronic spectra become more complex. acs.org For instance, in chromone-based thiosemicarbazone derivatives, π → π* transitions are prominent. acs.org Computational studies, like those using Time-Dependent Density Functional Theory (TD-DFT), help in assigning these transitions and understanding the electronic properties. acs.orgresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a key parameter derived from these analyses, providing insights into the molecule's reactivity and stability. acs.orgresearchgate.net For example, in certain halo-functionalized hydrazones, the HOMO-LUMO energy gaps were calculated to be in the range of 7.229 to 7.278 eV. acs.org

The presence of substituents on the phenol ring can significantly influence the absorption maxima (λmax) and the intensity of the absorption bands. For example, the introduction of an auxochrome, such as a hydroxyl group, can cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity).

Mass Spectrometry (MS)

Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C13H18O, the molecular ion peak [M]+• would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (190.14 g/mol ). uni.lu The presence of this peak confirms the molecular weight of the compound.

The fragmentation of this compound under electron impact ionization would likely involve characteristic losses of fragments. Common fragmentation pathways for phenols include the loss of a hydrogen atom to form a stable [M-1]+ ion, or the loss of a CO group. docbrown.info For alkyl-substituted phenols, cleavage of the C-C bond beta to the aromatic ring is also a common fragmentation pathway. The cyclohexyl group can undergo fragmentation, leading to the loss of smaller hydrocarbon fragments.

In more complex derivatives, such as 6,6'-Methylenebis(2-cyclohexyl-4-methylphenol) and its derivatives, the fragmentation patterns provide valuable structural information. For example, the mass spectrum of a dicarbomethoxylated derivative (C33H44O6) showed a molecular ion peak at m/z 536, with major fragmentation peaks at m/z 504, 453, 373, and others, indicating specific losses from the parent molecule. imedpub.com Similarly, a hydrazone derivative (C45H50Cl2N4O4) exhibited a molecular ion at m/z 780, with a complex fragmentation pattern. imedpub.com

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 191.14305 | 142.9 |

| [M+Na]+ | 213.12499 | 148.4 |

| [M-H]- | 189.12849 | 147.8 |

| [M+NH4]+ | 208.16959 | 161.9 |

| [M+K]+ | 229.09893 | 145.0 |

| [M+H-H2O]+ | 173.13303 | 136.6 |

| [M]+ | 190.13522 | 137.7 |

This table presents predicted collision cross-section values for different adducts of this compound, which are useful in ion mobility-mass spectrometry studies.

X-ray Crystallography for Solid-State Structure Elucidation

Determination of Molecular Geometry and Conformation

For derivatives of this compound, X-ray crystallography has been instrumental in confirming their molecular structures. For instance, in the crystal structure of a ring-opened product of a dihydrobenzoxazine containing a cyclohexyl group, the cyclohexyl ring was found to adopt a chair conformation. iucr.org This is the most stable conformation for a cyclohexane (B81311) ring, minimizing steric strain. The exocyclic C-N bond was observed to be in an equatorial position, which is generally favored for bulky substituents to reduce steric hindrance. iucr.org

In another study on a chromone-based thiosemicarbazone derivative containing a cyclohexyl group, single-crystal X-ray diffraction confirmed the molecular structure and revealed that the compound crystallized in an orthorhombic crystal system with the space group Pbcn. acs.org The precise bond lengths and angles obtained from such studies are crucial for validating computational models and understanding the steric and electronic effects of the substituents. acs.org

Analysis of Intermolecular Interactions in Crystalline States

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.com X-ray crystallography allows for the detailed analysis of these interactions.

In the case of the aforementioned dihydrobenzoxazine derivative, the crystal structure revealed the presence of O-H···O hydrogen bonds that link the molecules into chains. iucr.org Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, confirmed that H···H, H···C/C···H, and H···O/O···H contacts were the most significant in the crystal packing. iucr.org

For a Schiff base ligand derived from a substituted salicylaldehyde, strong intramolecular hydrogen bonds were observed between the phenolic hydroxyl group and the imine nitrogen atom. researchgate.net In addition to intramolecular forces, intermolecular hydrogen bonds can also play a crucial role in stabilizing the crystal lattice. researchgate.net The analysis of these non-covalent interactions is fundamental to understanding the supramolecular chemistry of these compounds and can influence their physical properties. researchgate.net

Theoretical and Computational Chemistry Investigations on 2 Cyclohexyl 6 Methylphenol

Intermolecular Interactions and Crystal Engineering Studies

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, which is the domain of crystal engineering. Computational tools are invaluable in predicting and analyzing these interactions.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules. The surface is colored according to different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction.

Reduced Density Gradient (RDG) Analysis of Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions in real space. By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, regions of steric repulsion, van der Waals interactions, and hydrogen bonding can be distinguished. This method provides a qualitative and quantitative understanding of the forces that govern the supramolecular assembly of molecules. An RDG analysis of 2-Cyclohexyl-6-methylphenol would reveal the nature and strength of the non-covalent interactions that stabilize its crystal structure, but such a study has not been reported.

Computational Studies on Crystal Packing and Stability

Computational methods can be used to predict the most stable crystal packing arrangement of a molecule. These crystal structure prediction (CSP) studies involve generating a multitude of possible crystal structures and ranking them based on their calculated lattice energies. This allows for the identification of the most thermodynamically stable polymorphs. Such computational screening is instrumental in understanding polymorphism and in the rational design of crystalline materials. A computational study on the crystal packing and stability of this compound would provide valuable insights into its solid-state behavior, but this information is not currently present in the scientific literature.

Research Applications and Functional Investigations of 2 Cyclohexyl 6 Methylphenol in Materials Science

Role as a Chemical Intermediate in Advanced Organic Synthesis

2-Cyclohexyl-6-methylphenol serves as a valuable building block in the synthesis of more complex, high-value molecules. Its phenolic structure allows it to undergo various chemical transformations, making it a key precursor for larger, multifunctional compounds used in materials science.

A prominent example of its role as an intermediate is in the production of high-performance antioxidants. For instance, this compound is a direct precursor to the synthesis of 2,2′-Methylenebis(6-cyclohexyl-4-methylphenol), a compound also known as Antioxidant ZKF. google.com This transformation is typically achieved through a condensation reaction with formaldehyde (B43269) or its equivalents, where the methylene (B1212753) bridge links two molecules of the parent phenol (B47542). google.com The resulting bisphenol compound exhibits enhanced antioxidant efficacy and lower volatility compared to the single-ring precursor, making it suitable for demanding applications. This synthetic pathway highlights how this compound acts as a foundational component for constructing more elaborate molecular structures with tailored properties for advanced materials.

Applications in Polymer Chemistry and Advanced Materials

The primary application of this compound in materials science is rooted in its function as a stabilizer for polymeric systems. Its antioxidant capability is crucial for protecting materials from degradation during high-temperature processing and throughout their service life.

Hindered Phenolic Light Stabilizers (HPLS) are critical additives that protect polymers from degradation caused by exposure to light and heat. This compound serves as a key starting material for creating these complex stabilizers. evitachem.com The synthesis of more potent, higher molecular weight stabilizers often involves chemically modifying the this compound backbone. These subsequent reactions can introduce additional functional groups that enhance the molecule's protective capabilities or improve its compatibility with the polymer matrix. The fundamental structure of this compound, with its sterically hindered hydroxyl group, is the core component that imparts the radical-scavenging ability to the final HPLS product.

Table 1: Antioxidant Function in Polymers

| Polymer Type | Role of this compound | Protective Mechanism |

|---|---|---|

| Thermoplastics | Melt processing & long-term heat stabilizer | Scavenges free radicals during extrusion and molding. |

| Elastomers | Antioxidant and anti-flex cracking agent | Prevents oxidative cross-linking and chain scission. |

The utility of this compound extends to formulations for adhesives and lubricants, where oxidative stability is paramount for performance and longevity. In these applications, the compound mitigates degradation caused by heat, oxygen, and mechanical stress. evitachem.comspecialchem.com

Adhesives : In adhesive formulations, particularly hot-melt adhesives, phenolic antioxidants like this compound are used to prevent degradation during application at elevated temperatures. specialchem.com This stabilization preserves the adhesive's viscosity, color, and bonding strength.

Lubricants : When added to lubricating oils and greases, it inhibits the oxidation process that leads to the formation of sludge, varnish, and corrosive byproducts. evitachem.com By neutralizing free radicals, it helps to maintain the lubricant's performance under conditions of high oxidative stress, thereby extending the life of the machinery it protects.

While direct use in food is not the application, hindered phenolic antioxidants are employed in the polymers used for food packaging to protect the packaging material itself from degradation. This ensures the integrity of the package throughout its shelf life. A closely related derivative, 2,2'-methylenebis(6-(1-methylcyclohexyl)-p-cresol), is listed by regulatory bodies for use in food contact materials. This demonstrates that this class of sterically hindered phenols is recognized for its utility and suitability in applications where preventing oxidative degradation is crucial for maintaining the quality and safety of packaged goods. The antioxidant prevents the polymer from breaking down, which could otherwise compromise its barrier properties and physical strength.

Catalysis and Ligand Design in Materials Science

In the field of catalysis, the design of ligands that coordinate to a metal center is crucial for controlling the catalyst's activity and selectivity. Sterically hindered phenols, structurally analogous to this compound, are utilized as ligands in the synthesis of catalysts for various chemical transformations, particularly in polymer synthesis.

The phenoxide form of these compounds can act as a bulky, electron-donating ligand that influences the steric and electronic environment of a metal catalyst. For example, magnesium and aluminum complexes derived from hindered phenols have been investigated as catalysts for the ring-opening polymerization of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters. The bulky substituents on the phenol ring, similar to the cyclohexyl group in this compound, create a defined steric pocket around the active metal center, which can control the approach of the monomer and influence the properties of the resulting polymer. While research may not always specify this compound itself, the principles established with structurally similar phenols, such as 2,6-di-tert-butyl-4-methylphenol (BHT), are directly applicable and demonstrate the potential role of this compound class in advanced catalyst design.

Table 2: Research Applications Summary

| Application Area | Specific Role | Key Function |

|---|---|---|

| Organic Synthesis | Chemical Intermediate | Precursor for complex antioxidants (e.g., Antioxidant ZKF). |

| Polymer Chemistry | Primary Antioxidant / Stabilizer | Protects polymers from thermo-oxidative degradation. |

| Adhesives & Lubricants | Stability Additive | Prevents degradation, maintaining performance. |

| Catalysis | Ligand Precursor | Modifies metal center properties for controlled polymerization. |

Investigation of this compound Derivatives as Ligands for Metal Complexes

Derivatives of this compound are valued in coordination chemistry for their role as ligands in the formation of metal complexes. The steric bulk provided by the cyclohexyl and methyl groups ortho to the hydroxyl functionality allows for the synthesis of complexes with specific geometries and coordination numbers, influencing their catalytic activity and stability.

Research into sterically hindered phenolic ligands, structurally similar to this compound, has demonstrated their utility in stabilizing low-valent transition metals. For instance, the reaction of 2,4,6-tricyclohexylphenol (B8313055) with transition metal bis(trimethylsilyl)amides of manganese(II), iron(II), and cobalt(II) has been shown to produce dimeric aryloxide species. escholarship.org The formation of these dimers, as opposed to trimers observed with less bulky phenols, is attributed to the significant steric hindrance and dispersion energy donor capabilities of the cyclohexyl groups. escholarship.org This suggests that derivatives of this compound could similarly be employed to synthesize dimeric or other specifically structured metal complexes.

A common strategy for creating versatile ligands from phenolic compounds is through the formation of Schiff bases. These are typically synthesized via the condensation reaction of a phenolic derivative with a primary amine. nih.govjournalajacr.com The resulting Schiff base ligands, containing both oxygen and nitrogen donor atoms, can coordinate with a variety of transition metals, including cobalt(II), copper(II), and zinc(II). nih.gov The characterization of these complexes often involves techniques such as Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction to elucidate their structure and bonding. nih.govtsijournals.com

The table below summarizes representative types of metal complexes formed with derivatives of sterically hindered phenols, highlighting the diversity of metals and ligand types investigated.

| Metal Ion | Ligand Type | Resulting Complex Structure | Reference |

| Mn(II), Fe(II), Co(II) | Aryloxide (from 2,4,6-tricyclohexylphenol) | Dimeric | escholarship.org |

| Co(II), Ni(II), Cu(II), Cd(II) | Schiff Base | Mononuclear, distorted octahedral | mdpi.com |

| Zn(II), Cr(III), Mn(II) | Schiff Base | Mononuclear | nih.gov |

These studies underscore the potential of this compound derivatives to act as versatile ligands, enabling the synthesis of a wide array of metal complexes with tunable steric and electronic properties for various applications in materials science and catalysis.

Role in Polymerization Catalysis and Control

The sterically hindered nature of this compound and its derivatives makes them suitable candidates for ancillary ligands in polymerization catalysts. The bulky substituents can influence the coordination geometry around the metal center, which in turn affects the catalyst's activity, selectivity, and the properties of the resulting polymer.

One area of application is in ring-opening metathesis polymerization (ROMP). Norbornene monomers functionalized with sterically hindered phenol groups have been synthesized and successfully polymerized using Grubbs' third-generation catalyst. researchgate.net The polymerization exhibits first-order kinetics, with molar masses of the resulting polynorbornenes increasing linearly with monomer conversion, indicating a controlled polymerization process. researchgate.net The rate of polymerization was found to be dependent on the steric congestion of the monomer, highlighting the role of the hindered phenol moiety in modulating the catalytic activity. researchgate.net

In the realm of olefin polymerization, non-metallocene catalysts bearing sterically hindered chelating ligands have been a subject of significant research. Titanium and zirconium complexes with such ligands have been shown to be active catalysts for the polymerization of α-olefins. mdpi.com The structure of the ligand, including the degree of steric hindrance, plays a crucial role in controlling the molecular weight and microstructure of the polymer. For example, by adjusting the ligand structure, it is possible to achieve syndiospecific polymerization of propylene, which is attributed to a chain-end control mechanism. mdpi.com

The table below presents examples of polymerization systems where hindered phenol-type ligands play a key role.

| Polymerization Type | Monomer | Catalyst System | Role of Hindered Phenol Ligand | Reference |

| Ring-Opening Metathesis Polymerization (ROMP) | Functionalized Norbornenes | Grubbs' 3rd Generation Catalyst | Controls polymerization rate and allows for the synthesis of well-defined polymers. | researchgate.net |

| Olefin Polymerization | α-Olefins | Chelating Diamide Complexes of Titanium/Zirconium | Influences catalyst activity, polymer molecular weight, and microstructure (e.g., tacticity). | mdpi.com |

Studies on Non-Biological Antioxidant Mechanisms

Radical Scavenging Capacity in Chemical Systems

This compound is classified as a hindered phenolic antioxidant, and its primary mechanism of action in chemical systems is as a radical scavenger. evitachem.comvinatiorganics.com This capability is crucial in preventing the oxidative degradation of organic materials, such as plastics and rubbers. vinatiorganics.comlookchem.com

The fundamental process of radical scavenging by hindered phenols involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. vinatiorganics.com This neutralizes the radical, thereby terminating the oxidative chain reaction. The steric hindrance provided by the bulky cyclohexyl and methyl groups ortho to the hydroxyl group is a key feature. vinatiorganics.com This steric shielding makes it difficult for the hydroxyl group to participate in other reactions, allowing it to selectively target and react with highly reactive free radicals. vinatiorganics.com

Upon donating a hydrogen atom, the hindered phenol is converted into a phenoxyl radical. This resulting radical is relatively stable due to the delocalization of the unpaired electron over the aromatic ring and the steric protection afforded by the ortho substituents. researchgate.net This stability prevents the phenoxyl radical from initiating new oxidation chains, further contributing to the antioxidant efficacy.

The general mechanism can be summarized as follows:

Initiation: A free radical (R•) is formed in the system.

Propagation: The free radical reacts with an organic substrate (RH) to form a new radical (R•) and a hydroperoxide (ROOH), propagating the chain reaction.

Termination: The hindered phenol (ArOH) donates its hydroxyl hydrogen to the free radical, forming a stable phenoxyl radical (ArO•) and neutralizing the reactive radical.

The effectiveness of a hindered phenol as a radical scavenger is influenced by the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE facilitates the hydrogen atom transfer to the free radical. Quantum chemical studies on various phenolic compounds have been employed to calculate BDEs and correlate them with antioxidant activity. nih.gov

In Vitro Antioxidant Activity in Non-Biological Matrices

The antioxidant activity of this compound in non-biological matrices is commonly evaluated using various in vitro assays. These assays quantify the ability of the compound to scavenge specific free radicals or to reduce oxidized species.

Two of the most widely used methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.netresearchgate.net

DPPH Assay: This assay utilizes the stable free radical DPPH, which has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength (typically around 517 nm) is proportional to the concentration of the antioxidant and its radical scavenging capacity. nih.govmdpi.com The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov

ABTS Assay: This method involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The pre-formed radical cation is then exposed to the antioxidant, which neutralizes it and causes a discoloration of the solution. The reduction in absorbance at a characteristic wavelength (e.g., 734 nm) is measured. e3s-conferences.org The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants. researchgate.net Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog. researchgate.net

The table below outlines the principles of these common in vitro antioxidant assays.

| Assay | Principle | Measurement | Key Advantages |

| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from violet to yellow. | Spectrophotometric measurement of the decrease in absorbance at ~517 nm. | Simple, rapid, and requires only a spectrophotometer. |

| ABTS | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), causing a discoloration of the solution. | Spectrophotometric measurement of the decrease in absorbance at ~734 nm. | Applicable to both hydrophilic and lipophilic compounds; less susceptible to steric hindrance effects. |

Exploration in Supramolecular Chemistry

Hydrogen Bonding Networks and Self-Assembly Properties

The molecular structure of this compound, featuring a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor, predisposes it to participate in hydrogen bonding interactions. These interactions are fundamental to its self-assembly into supramolecular structures.

In the solid state and in concentrated solutions, substituted phenols are known to form hydrogen-bonded networks. pku.edu.cnnih.gov The nature and extent of these networks are influenced by the steric and electronic properties of the substituents on the phenolic ring. researchgate.net The cyclohexyl and methyl groups in this compound create significant steric hindrance around the hydroxyl group, which can direct the formation of specific hydrogen-bonded motifs, such as dimers or short-chain oligomers, rather than extended polymeric chains.

Studies on other ortho-substituted phenols have shown that intramolecular hydrogen bonds can form if a suitable acceptor group is present. pku.edu.cnubc.ca In the case of this compound, which lacks an intramolecular acceptor, the hydroxyl group is available for intermolecular hydrogen bonding. Computational studies on substituted phenols have been used to calculate hydrogen bond energies and to understand the effect of substituents on the strength of these interactions. researchgate.net

The table below summarizes the key aspects of hydrogen bonding in substituted phenols relevant to the supramolecular chemistry of this compound.

| Interaction Type | Description | Influencing Factors | Expected Outcome for this compound |

| Intermolecular Hydrogen Bonding | The hydroxyl group of one molecule acts as a hydrogen bond donor to the hydroxyl oxygen of a neighboring molecule. | Steric hindrance from ortho-substituents, solvent polarity. | Formation of dimers or small oligomers due to steric hindrance preventing extended chain formation. |

| Self-Assembly | Spontaneous organization of molecules into ordered supramolecular structures driven by non-covalent interactions, primarily hydrogen bonding. | Molecular shape, balance of attractive and repulsive forces. | Formation of crystalline solids or ordered liquid crystalline phases under specific conditions. |

The study of these hydrogen bonding networks is crucial for understanding the physical properties of this compound and for designing new materials based on its self-assembly characteristics.

Host-Guest Interactions with Cyclohexylphenol Moieties

The incorporation of this compound or analogous 2,6-disubstituted phenol units into macrocyclic hosts, such as calixarenes, profoundly influences their molecular recognition capabilities. Calixarenes are cup-shaped macrocycles formed from the condensation of phenols and formaldehyde, and their cavities can encapsulate smaller "guest" molecules. The presence of bulky substituents at the ortho-positions of the phenolic units, like the cyclohexyl group, can rigidify the calixarene (B151959) framework, leading to a more pre-organized cavity for guest binding.

The non-covalent interactions governing these host-guest relationships are a combination of forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. The hydrophobic cavity created by the aromatic rings and the cyclohexyl groups of the this compound moieties provides a favorable environment for the inclusion of non-polar or weakly polar guest molecules. The size and shape of the guest molecule relative to the host's cavity are critical for stable complex formation, a principle often referred to as the "lock and key" model in supramolecular chemistry.

Research into calixarenes bearing bulky ortho-alkyl substituents has demonstrated their ability to form stable complexes with a variety of neutral guest molecules. The association constants (Kₐ), which quantify the strength of the host-guest interaction, are influenced by the specific nature of both the host and the guest, as well as the solvent used.

Table 1: Association Constants (Kₐ) for Host-Guest Complexes of a Calix researchgate.netarene with Neutral Guests in CD₂Cl₂

| Guest Molecule | Association Constant (Kₐ, M⁻¹) |

|---|---|

| N-methylisoquinolinium trifluoromethanesulfonate | 500 ± 30 |

This table is based on data for a 1,3,5-trisaminocalix researchgate.netarene, which serves as a model for a host system with a defined cavity that can engage in host-guest interactions. The guest molecule is included within the calixarene cavity. nih.gov

The study of these interactions often involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC) to determine the stoichiometry and thermodynamics of the complexation. For instance, the chemical shifts of the protons on both the host and guest molecules can change upon complex formation, providing evidence of their interaction and the geometry of the complex.

Functional Investigations in Materials Science

The unique host-guest properties imparted by cyclohexylphenol moieties have led to their investigation in various materials science applications. The ability to selectively bind and release guest molecules forms the basis for developing responsive materials, sensors, and separation technologies.

One area of investigation is the development of chemical sensors . Materials incorporating host molecules with cyclohexylphenol units can be designed to exhibit a detectable signal, such as a change in fluorescence or color, upon binding a specific analyte (guest). This selectivity is driven by the precise fit and complementary interactions between the host's cavity and the target guest molecule.

Another application lies in the creation of stimuli-responsive materials . The host-guest interaction can be disrupted or enhanced by external stimuli such as light, temperature, or the presence of a competing guest. This allows for the controlled release of an encapsulated guest molecule, which can be utilized in drug delivery systems or for the development of "smart" materials that change their properties on demand. For example, the binding and release of a guest from a calix researchgate.netarene receptor has been shown to be controllable through the use of a chemical fuel, demonstrating a dissipative, out-of-equilibrium system. nih.gov

Furthermore, the incorporation of these host-guest systems into polymeric matrices or onto surfaces can lead to the development of separation membranes with high selectivity. The specific recognition sites provided by the cyclohexylphenol-containing cavities can enable the preferential transport of certain molecules or ions across the membrane.

Table 2: Research Applications of Host-Guest Systems Based on Phenolic Macrocycles

| Application Area | Functionality | Key Principle |

|---|---|---|

| Chemical Sensing | Selective detection of analytes | Specific host-guest recognition leading to a detectable signal |

| Drug Delivery | Controlled release of therapeutic agents | Stimuli-responsive encapsulation and release of guest molecules |

| Separation Science | Selective separation of molecules or ions | Preferential binding and transport through a material |

| Molecular Machines | Controlled molecular motion | Reversible association and dissociation of host-guest complexes |

Environmental Fate and Degradation Research Relevant to 2 Cyclohexyl 6 Methylphenol and Alkylphenols

Biodegradation Studies in Aquatic and Terrestrial Environments

Biodegradation is a key process in the removal of organic pollutants from the environment. Studies on alkylphenols show significant differences in degradation rates and pathways depending on the presence of oxygen and the specific environmental compartment.

Microbiological degradation of phenol (B47542) and its alkyl derivatives occurs under both aerobic and anaerobic conditions. nih.gov Aerobic conditions generally facilitate a more rapid and complete biotransformation of alkylphenol ethoxylate (APE) metabolites compared to anaerobic conditions. nih.gov

Under aerobic conditions, mixed cultures of microorganisms can metabolize various alkylphenols, including phenol, cresol (B1669610) isomers, and xylenol isomers, using them as their sole source of carbon and energy. researchgate.net Studies on Japanese paddy soils found that aerobic biodegradation of phenol derivatives was detected in all tested soils, with half-lives ranging from 2 to 19 days. nih.gov The degradation rate under aerobic conditions has been shown to have a significant inverse correlation with the size of the alkyl groups on the phenol. nih.gov While specific pathways for 2-Cyclohexyl-6-methylphenol are not detailed in the available literature, studies on similar compounds, such as 2-sec-butylphenol, show degradation proceeding through intermediates like 3-sec-butylcatechol, 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid, and 2-methylbutyric acid. researchgate.net

Anaerobic degradation is a significantly slower process. nih.gov Interestingly, the final transformation of APEs to the more persistent alkylphenols (APs) is suggested to occur primarily under anaerobic conditions. acs.orgusgs.gov In paddy soils, anaerobic biodegradation of phenol and p-cresol (B1678582) was observed with half-lives ranging from 24 to 260 days for phenol and 11 to 740 days for p-cresol. nih.gov However, alkylphenols with longer and more branched alkyl chains were found to be hardly degraded at all over a 224-day incubation period under anaerobic conditions. nih.gov

The following table summarizes the general characteristics of aerobic and anaerobic degradation pathways for alkylphenols.

Table 1: Comparison of Aerobic and Anaerobic Biodegradation of Alkylphenols

| Feature | Aerobic Degradation | Anaerobic Degradation |

|---|---|---|

| Rate | Generally rapid (half-lives of days) nih.gov | Significantly slower (half-lives of months to years) nih.gov |

| Efficiency | More complete biotransformation nih.gov | Less efficient, especially for branched alkylphenols nih.gov |

| Key Process | Mineralization of alkylphenols researchgate.net | Important for the formation of persistent APs from APEs acs.orgusgs.gov |

| Influencing Factors | Inverse correlation with alkyl group size nih.gov | Dependent on soil properties like low nitrate (B79036) and iron oxides nih.gov |

Persistence in Environmental Compartments

Environmental persistence is a critical factor that can increase a chemical's potential to cause adverse effects and be transported to remote locations. nih.gov The degradation of APEs in the environment or during wastewater treatment generates more persistent metabolites, including nonylphenol (NP) and octylphenol (B599344) (OP). nih.govservice.gov.uk

The persistence of these compounds varies greatly between environmental compartments. APEs tend to degrade faster in the water column than in sediment. nih.gov Due to their hydrophobicity, alkylphenols like NP and OP partition effectively into sediments after being discharged from sewage treatment plants. nih.gov This leads to their accumulation in sediment, where they can persist for long periods. nih.gov Research indicates that the half-lives of NPs in marine sediments can be on the order of 30 to 60 years. acs.orgusgs.gov

In terrestrial environments, persistence is also a concern. A study on land-applied biosolids containing nonylphenols and their ethoxylates showed minimal mineralization after 50 days, but substantially greater degradation after 175 days. vims.edu Another Canadian study indicated that while 60% of the original NPs remained in the soil 60 days after application, they decreased to non-detectable levels after 90 days. vims.edu

The following table presents persistence data for common alkylphenols in various environmental settings.

Table 2: Environmental Persistence of Selected Alkylphenols

| Compound(s) | Environmental Compartment | Reported Half-Life / Persistence |

|---|---|---|

| Phenol Derivatives | Aerobic Paddy Soil | 2 - 19 days nih.gov |

| Phenol | Anaerobic Paddy Soil | 24 - 260 days nih.gov |

| p-Cresol | Anaerobic Paddy Soil | 11 - 740 days nih.gov |

| Nonylphenol (NP) | Soil (from biosolids) | >60 days, non-detectable at 90 days vims.edu |

Photodegradation Mechanisms in Air and Water

Photodegradation, or photolysis, is a process where high-energy radiation, typically in the ultraviolet (UV) range, is absorbed by molecules, causing their chemical bonds to break. ucanr.eduup.pt This process is most likely to occur in the atmosphere, in surface waters, and on soil and plant surfaces. up.pt

For phenolic compounds, photodegradation is an important transformation pathway. The process often involves the generation of highly reactive hydroxyl radicals (•OH), especially during photocatalysis. mdpi.com These radicals can attack the benzene (B151609) ring, initiating a series of oxidation reactions. researchgate.net

Studies on the photodegradation of phenol provide a model for how substituted phenols like this compound might degrade. The process typically occurs in two main phases: an intermediate compound phase and a mineralization phase. researchgate.net

Phase I (Intermediate Formation): The initial attack by hydroxyl radicals on the phenol molecule leads to the formation of hydroxylated intermediates such as catechol and benzoquinone. researchgate.netmdpi.com More complex products with multiple benzene rings may also form. researchgate.net

Phase II (Mineralization): These intermediate compounds are further degraded by hydroxyl radicals and UV energy into short-chain organic compounds like formic acid and oxalic acid. researchgate.net Ultimately, these smaller hydrocarbon chains are broken down into carbon dioxide and water. researchgate.net

Both water and radiant energy are often necessary for significant photodegradation to occur. ucanr.edu

Chemical Transformation Pathways in Environmental Media

Beyond biodegradation and photodegradation, alkylphenols can undergo other chemical transformations in the environment, primarily through abiotic processes like oxidation and hydrolysis. nih.govsecure-platform.com These transformation processes can significantly alter the properties of a contaminant, sometimes resulting in transformation products (TPs) that are more persistent or toxic than the parent compound. secure-platform.comresearchgate.net

Oxidation: Atmospheric oxidation, particularly by hydroxyl radicals (•OH), is a major transformation pathway for organic compounds. nih.gov Multiphase OH oxidation of phenolic compounds like bisphenols has been studied in detail, providing a potential model for this compound. The process begins with the addition of an OH radical to the aromatic ring, forming a hydroxy cyclohexadienyl radical. nih.gov This radical can then undergo a series of reactions, including H-atom abstraction by O₂, elimination of water, and reactions with other oxygen molecules to form a variety of oxidized products, including quinones and bicyclic compounds. nih.gov

Hydrolysis: Hydrolysis is a decomposition process involving the addition of water to a chemical bond. ucanr.edu The rates of hydrolysis are influenced by temperature and pH. up.pt While the aromatic ring of phenol is stable against hydrolysis, this process can be relevant for certain derivatives or precursor compounds under specific environmental conditions. up.pt

These transformation pathways are crucial for determining the ultimate fate and potential impact of alkylphenols in the environment. secure-platform.com The formation of various TPs means that an assessment of environmental prevalence may be underestimated if only the parent compounds are considered. nih.gov

Emerging Research Avenues and Future Perspectives for 2 Cyclohexyl 6 Methylphenol

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of ortho-alkylated phenols often involves Friedel-Crafts alkylation, which can suffer from issues with regioselectivity and the use of harsh acid catalysts. orgsyn.orgunive.it Current research is actively pursuing greener and more efficient alternatives that offer higher selectivity, reduce waste, and utilize more benign reagents.

A promising strategy involves the development of one-pot synthesis methods. For instance, a tandem catalytic system using RANEY® Nickel and hierarchical Beta zeolite has been reported for the synthesis of cyclohexylphenols from phenol (B47542) and isopropyl alcohol. This approach achieves high conversion rates (64%) and remarkable selectivity (~70%) under relatively mild conditions (150°C), showcasing a move away from fossil-fuel-derived raw materials toward more sustainable feedstocks. rsc.org

Another key area is the use of advanced catalytic systems that offer precise control over regioselectivity. Rhenium-catalyzed ortho-alkylation of phenols with alkenes, for example, demonstrates excellent selectivity for the ortho-position and typically halts after mono-alkylation, preventing the formation of undesired poly-alkylated byproducts. orgsyn.org Such methods provide a direct and efficient route to compounds like 2-Cyclohexyl-6-methylphenol.

Future research will likely focus on:

Biocatalysis and Fermentation: Employing engineered enzymes or microorganisms to convert renewable feedstocks like lignin-derived phenols into specific alkylated derivatives. researchgate.net

Mechanochemistry: Using solvent-free reactive grinding techniques to drive formylation and other key reaction steps, minimizing solvent waste.

Table 1: Comparison of Synthetic Approaches for Alkylated Phenols

| Method | Catalyst Type | Key Advantages | Challenges |

|---|---|---|---|

| Traditional Friedel-Crafts | Strong Lewis/Brønsted Acids (e.g., AlCl₃, H₂SO₄) | Well-established, versatile | Poor regioselectivity, corrosive waste, catalyst disposal |

| Tandem Catalysis | Heterogeneous (e.g., RANEY® Ni + Zeolite) | High selectivity, one-pot procedure, sustainable feedstocks | Catalyst stability and lifetime |

| Rhenium-Catalyzed Alkylation | Homogeneous (e.g., Re₂(CO)₁₀) | Excellent ortho-selectivity, mono-alkylation control | Cost and toxicity of heavy metal catalysts |

Integration of Advanced Spectroscopic Techniques for Real-time Monitoring

A deeper understanding and optimization of synthetic routes for this compound require precise monitoring of reaction kinetics, intermediates, and byproduct formation. The integration of advanced, in-situ spectroscopic techniques is crucial for achieving this. bruker.com Traditional analysis often relies on quenching the reaction and performing ex-situ measurements, which may not capture the dynamics of transient, catalytically active species. wiley.com

FlowNMR spectroscopy has emerged as a powerful, non-invasive tool for real-time reaction monitoring under relevant process conditions. rsc.org By circulating the reaction mixture through an NMR spectrometer, it is possible to obtain continuous data on the concentration of reactants, intermediates, and products. This allows for the accurate determination of kinetic data and provides insights into the reaction mechanism. rsc.orgmpg.de Modern benchtop NMR spectrometers are also being adapted for in-situ monitoring of reactions within porous heterogeneous catalysts, providing information on chemical conversion, surface interactions, and mass transport simultaneously. cam.ac.uk

Other key techniques include:

In-situ FT-IR and Raman Spectroscopy: These vibrational spectroscopy methods can be implemented with fiber-optic probes inserted directly into the reactor, providing real-time information on the chemical composition of the reaction mixture. bruker.com

LED-NMR: For photochemical reactions, the integration of LED light sources into NMR spectrometers allows for the precise initiation and monitoring of rapid photochemical processes, enabling detailed mechanistic investigations. nih.gov

These advanced analytical tools enable a more knowledge-driven approach to process optimization, facilitating higher yields, improved purity, and enhanced safety. wiley.com

Synergistic Approaches Combining Experimental and Computational Studies

The combination of laboratory experiments with computational modeling provides a powerful synergistic approach to understanding and predicting the behavior of this compound and its derivatives. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), allows for the investigation of reaction mechanisms, transition states, and molecular properties that can be challenging to observe experimentally.

For instance, DFT calculations have been successfully used to:

Elucidate Reaction Mechanisms: Modeling the cyclohexylation of phenol can help determine the energies of different reaction pathways, explaining the observed regioselectivity (ortho vs. para substitution) under various catalytic conditions. unive.it

Predict Antioxidant Activity: The primary mechanism of hindered phenol antioxidants involves hydrogen atom transfer (HAT) to neutralize free radicals. vinatiorganics.comstabilization-technologies.com Computational studies can calculate the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond, a key descriptor of antioxidant efficacy. ustc.edu.cn A lower BDE generally correlates with higher radical-scavenging activity.

Analyze Steric Effects: Molecular mechanics can be used to evaluate the minimum-energy configurations and steric strain in hindered phenols and their corresponding phenoxy radicals. This helps explain how bulky substituents, like the cyclohexyl group, influence the reactivity of the hydroxyl group and the stability of the resulting radical. rsc.org

By validating computational models with experimental kinetic and spectroscopic data, researchers can develop robust predictive tools. This synergy accelerates the design of new catalysts for the synthesis of this compound and helps in the rational design of new derivatives with enhanced antioxidant properties or other desired functionalities. nih.govtandfonline.com

Design of New Materials with Enhanced Performance Based on this compound Scaffolds

The this compound structure serves as a valuable building block, or scaffold, for the creation of advanced materials, particularly polymers. Its inherent antioxidant capability can be imparted to polymer chains, while its rigid structure can influence the final material properties.

One major area of application is in high-performance polymers where derivatives of this compound act as antioxidants or stabilizers. For example, methylene-bridged derivatives are used to protect polymers from thermal and oxidative degradation. vinatiorganics.com

A more advanced approach involves incorporating the phenol scaffold directly into the polymer backbone or using it as a ligand for polymerization catalysts. Sterically hindered phenoxy-amine or Salan-type ligands, which are structurally analogous to derivatives of this compound, are used to create highly active and selective transition metal catalysts (e.g., based on Zirconium or Titanium) for olefin polymerization. nih.govresearchgate.net By tuning the steric and electronic properties of the ligand—for instance, by changing the substituents on the phenol ring—it is possible to control key properties of the resulting polyolefin, such as:

Polymer molecular weight

Tacticity (stereochemistry of the polymer chain)

Copolymerization behavior

This catalyst-design approach opens the door to producing new grades of polyethylene, polypropylene, and other polyolefins with tailored properties for specific applications. taylorfrancis.com Future research may also explore the use of this scaffold in creating coordination polymers with unique photocatalytic or adsorbent properties. mdpi.com

Exploration of Novel Non-Biological Applications

Beyond its role in polymers, the this compound scaffold is being explored for a range of other non-biological applications, primarily in catalysis and as a chemical intermediate.

Catalysis: Derivatives of this compound can serve as versatile ligands for transition metal catalysts. The sterically demanding environment created by the cyclohexyl and methyl groups can influence the coordination sphere of a metal center, thereby controlling its catalytic activity and selectivity. These phenoxy-based ligands are particularly relevant in the field of olefin polymerization and oligomerization . Late transition metal complexes (e.g., Ni, Pd, Fe) featuring bulky aniline- or phenoxy-based ligands have shown significant promise as catalysts. mdpi.com The steric hindrance provided by the ortho-substituents is a key design feature that influences polymerization activity, molecular weight, and the degree of branching in the final polymer. taylorfrancis.commdpi.com

Chemical Intermediates: Cyclohexylphenols are valuable intermediates in the synthesis of other specialty chemicals. For example, 2-cyclohexylphenol (B93547) is a precursor in the preparation of certain dyes and disinfectants. researchgate.net Furthermore, the broader class of alkylphenols serves as a starting point for producing additives for fuels and lubricants, herbicides, and phenolic resins. researchgate.net The unique substitution pattern of this compound makes it an attractive candidate for developing new molecules in these areas where precise structural features are required.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenol |

| Isopropyl alcohol |

| Polyethylene |

| Polypropylene |

| Zirconium |

| Titanium |

| Nickel |

| Palladium |

Q & A

Basic: What are the recommended analytical techniques for characterizing the structural and functional groups of 2-Cyclohexyl-6-methylphenol?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to identify substituents on the aromatic ring and the cyclohexyl group. Chemical shifts for phenolic -OH (~5–6 ppm) and methyl/cyclohexyl protons (0.5–2.5 ppm) are critical .

- Infrared Spectroscopy (IR): Confirm hydroxyl (-OH) stretching (~3200–3600 cm) and aromatic C=C bonds (~1450–1600 cm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C) and fragmentation patterns.

- X-ray Crystallography: For definitive structural confirmation, single-crystal X-ray diffraction provides bond lengths and angles (e.g., cyclohexyl ring puckering) .

Basic: How does the steric bulk of the cyclohexyl group influence the reactivity of this compound in substitution reactions?

Answer:

The cyclohexyl group introduces steric hindrance, slowing electrophilic aromatic substitution (EAS) at the ortho and para positions. For example:

- Nitration/Sulfonation: Reactions favor the meta position relative to the cyclohexyl group due to steric shielding.